molecular formula C12H15NO3 B8794528 4-Hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde

4-Hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde

Cat. No. B8794528
M. Wt: 221.25 g/mol
InChI Key: MGYKKHCIAHJEHG-UHFFFAOYSA-N
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Patent
US08273774B2

Procedure details

Bis(cyclopentadienyl)zirconium chloride hydride (4.29 g, 16.27 mmol) was added portionwise over 10 min to a solution of 4-hydroxy-N-methoxy-N-methyl-3-(morpholinomethyl)benzamide (3.8 g, 13.56 mmol) in THF (50 mL), under N2 whilst maintaining the temperature below 20° C. Stirred for 2 h, quenched with saturated potassium sodium tartrate, extracted with EtOAc (3×100 mL), washed with more saturated potassium sodium tartrate and brine, dried (Na2SO4), filtered and evaporated in vacuo. Purified by flash chromatography with EtOAc as eluent to give the sub-title compound as a colourless oil. Yield: 2.1 g
Name
4-hydroxy-N-methoxy-N-methyl-3-(morpholinomethyl)benzamide
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.29 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:13]=[CH:12][C:5]([C:6](N(OC)C)=[O:7])=[CH:4][C:3]=1[CH2:14][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>C1COCC1.[H-].[Cl-].C1([Zr+2]C2C=CC=C2)C=CC=C1>[OH:1][C:2]1[CH:13]=[CH:12][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH2:14][N:15]1[CH2:16][CH2:17][O:18][CH2:19][CH2:20]1 |f:2.3.4|

Inputs

Step One
Name
4-hydroxy-N-methoxy-N-methyl-3-(morpholinomethyl)benzamide
Quantity
3.8 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)N(C)OC)C=C1)CN1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4.29 g
Type
catalyst
Smiles
[H-].[Cl-].C1(C=CC=C1)[Zr+2]C1C=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
Stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below 20° C
CUSTOM
Type
CUSTOM
Details
quenched with saturated potassium sodium tartrate
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
washed with more saturated potassium sodium tartrate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purified by flash chromatography with EtOAc as eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=C(C=O)C=C1)CN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.